2-Methyl-4-(1-phenylethoxy)aniline
Description
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Properties
IUPAC Name |
2-methyl-4-(1-phenylethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO/c1-11-10-14(8-9-15(11)16)17-12(2)13-6-4-3-5-7-13/h3-10,12H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDUICDNPUEDKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The structure of 2-Methyl-4-(1-phenylethoxy)aniline is characterized by:
- Aniline Group : Contributes to its reactivity and potential biological activity.
- Ether Functional Group : Enhances solubility and may influence interaction with biological targets.
- Methyl and Phenylethoxy Substituents : These groups may enhance the compound's pharmacological profile.
Biological Activity Overview
Research into the biological activity of this compound suggests potential applications in pharmacology, particularly in anti-inflammatory and anticancer therapies. Compounds with similar structures have been shown to inhibit specific signaling pathways involved in cancer progression .
Potential Pharmacological Applications
- Anti-inflammatory Properties : Analogues of substituted anilines have demonstrated the ability to modulate inflammatory responses.
- Anticancer Activity : Similar compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in disease pathways. The presence of the aniline group allows for hydrogen bonding with biological molecules, potentially leading to enzyme inhibition or receptor modulation.
Comparative Analysis with Similar Compounds
A comparative study of structurally similar compounds provides insights into the unique properties of this compound:
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| 4-Methyl-2-(1-phenylethyl)aniline | 70660-38-7 | Similar aniline structure; different substituents | Potential anti-inflammatory |
| 4-Isopropyl-2,6-bis(1-phenylethyl)aniline | Not available | More complex structure; potential for enhanced activity | Under investigation |
| N-[4-(1-methyl-1-phenylethyl)phenyl]aniline | 10081-67-1 | Contains a similar phenylethyl group | Similar therapeutic applications |
The unique combination of functional groups in this compound may enhance its solubility and reactivity compared to these analogues .
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds highlights its potential:
- Inhibition Studies : In vitro studies have indicated that structurally related anilines can inhibit key enzymes involved in inflammatory pathways.
- Cancer Cell Line Testing : Analogous compounds have shown efficacy in reducing proliferation rates in various cancer cell lines, suggesting that this compound may exhibit similar properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
